Carvedilol Phosphate
概述
作用机制
BM 14190 (磷酸半水合物) 通过多种机制发挥其作用:
肾上腺素能受体阻滞: 它阻断 β 和 α-1 肾上腺素能受体,导致血管舒张和血压降低。
脂质过氧化抑制: 该化合物抑制脂质过氧化,保护细胞免受氧化损伤。
自噬诱导: 它诱导自噬,这是一种降解和回收受损细胞器和蛋白质的细胞过程。
NLRP3 炎症小体抑制: BM 14190 (磷酸半水合物) 抑制 NLRP3 炎症小体,减少炎症
生化分析
Biochemical Properties
Coreg CR (carvedilol phosphate) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a racemic mixture where the S(-) enantiomer exhibits nonselective beta-adrenoreceptor blocking activity, and both R(+) and S(-) enantiomers exhibit alpha-1 adrenergic blocking activity . This compound binds to beta-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine, which are involved in the body’s “fight or flight” response . This interaction leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions.
Cellular Effects
Coreg CR influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to reduce the production of reactive oxygen species (ROS) in cardiac cells, thereby protecting them from oxidative stress . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Additionally, this compound can modulate the expression of genes related to inflammation and cell survival, contributing to its cardioprotective effects .
Molecular Mechanism
The molecular mechanism of Coreg CR involves its binding interactions with beta-adrenergic and alpha-1 adrenergic receptors. This compound blocks these receptors, preventing the binding of catecholamines and thereby inhibiting their effects on the cardiovascular system . This results in vasodilation, reduced heart rate, and decreased myocardial oxygen demand . Furthermore, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cardiac cells . It also inhibits the activity of NADPH oxidase, an enzyme involved in ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coreg CR have been observed to change over time. This compound is stable under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and humidity . Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and heart rate over extended periods . Prolonged use may lead to tolerance, necessitating dosage adjustments to maintain therapeutic effects .
Dosage Effects in Animal Models
The effects of Coreg CR vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure and heart rate without significant adverse effects . At high doses, it can cause bradycardia, hypotension, and other cardiovascular complications . Toxicity studies in rats have shown that this compound can cause liver and kidney damage at extremely high doses . These findings highlight the importance of careful dosage management to avoid adverse effects.
Metabolic Pathways
Coreg CR is metabolized primarily by the liver through aromatic ring oxidation and glucuronidation . The oxidative metabolites are further metabolized by conjugation via glucuronidation and sulfation . The major enzymes involved in the metabolism of this compound are cytochrome P450 2D6 (CYP2D6) and cytochrome P450 2C9 (CYP2C9). These metabolic pathways result in the formation of active metabolites that contribute to the drug’s therapeutic effects.
准备方法
合成路线和反应条件
BM 14190 (磷酸半水合物) 的合成涉及卡维地洛与磷酸的反应。该过程通常包括以下步骤:
卡维地洛与磷酸的反应: 卡维地洛溶解在适当的溶剂(如二甲基亚砜 (DMSO))中,并在受控的温度和 pH 条件下与磷酸反应。
结晶: 然后将反应混合物进行结晶以获得卡维地洛的磷酸半水合物形式。
工业生产方法
BM 14190 (磷酸半水合物) 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量反应: 在工业反应器中反应大量卡维地洛和磷酸。
连续结晶: 将反应混合物连续送入结晶器以获得半水合物形式。
纯化和干燥: 纯化和干燥结晶产物以去除任何残留溶剂和杂质.
化学反应分析
反应类型
BM 14190 (磷酸半水合物) 会发生各种化学反应,包括:
氧化: 该化合物会发生氧化反应,特别是涉及其酚类基团。
还原: 还原反应可能发生在分子中存在的硝基上。
取代: 亲核取代反应可能发生在芳香环上.
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
科学研究应用
BM 14190 (磷酸半水合物) 具有广泛的科学研究应用:
化学: 用作研究肾上腺素能受体相互作用和脂质过氧化抑制的模型化合物。
生物学: 研究其在自噬诱导和 NLRP3 炎症小体抑制中的作用。
医学: 探索其在治疗高血压、心绞痛和充血性心力衰竭中的潜力。
相似化合物的比较
BM 14190 (磷酸半水合物) 与其他类似化合物相比具有独特性,因为它结合了 β 和 α-1 肾上腺素能受体阻滞,以及诱导自噬的能力。类似的化合物包括:
卡维地洛: BM 14190 的母体化合物,缺少磷酸基团。
拉贝洛尔: 另一种非选择性 β 和 α-1 阻滞剂,但药代动力学特性不同。
普萘洛尔: 一种没有 α-1 阻断活性的非选择性 β 阻滞剂
属性
CAS 编号 |
610309-89-2 |
---|---|
分子式 |
C24H31N2O9P |
分子量 |
522.5 g/mol |
IUPAC 名称 |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
InChI 键 |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of carvedilol phosphate?
A1: this compound acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, , ] This dual action contributes to its therapeutic effects in conditions like hypertension and heart failure. [, ]
Q2: How does this compound's β-adrenergic blockade contribute to its therapeutic effects?
A2: By blocking β-adrenergic receptors, this compound reduces the effects of the sympathetic nervous system on the heart. [] This leads to a decrease in heart rate (negative chronotropic effect) and the force of heart contractions (negative inotropic effect), ultimately reducing cardiac output. []
Q3: What is the significance of this compound's α1-adrenergic blockade?
A3: The α1-adrenergic blocking activity of this compound results in vasodilation, reducing peripheral vascular resistance and contributing to its blood pressure-lowering effects. [, ]
Q4: What is the molecular formula and weight of this compound hemihydrate?
A4: The molecular formula of this compound hemihydrate is C24H26N2O4•H3PO4•1/2 H2O, and its molecular weight is 513.5 g/mol (free base: 406.5 g/mol). []
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Several techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD), are commonly employed to characterize this compound and its formulations. [, , , , ] FTIR helps identify functional groups and potential interactions with excipients. [, ] DSC provides insights into thermal properties and polymorphism. [, ] PXRD aids in determining crystallinity and identifying different solid forms. [, ]
Q6: Does this compound exhibit compatibility issues with common pharmaceutical excipients?
A6: Studies have investigated the compatibility of this compound with various excipients. [, , ] FTIR analysis is often used to assess potential chemical interactions. [, ] While generally considered compatible with many excipients, specific combinations should be evaluated during formulation development to ensure stability and performance.
Q7: How does this compound's stability vary under different environmental conditions?
A7: Research has explored the moisture sorption-desorption characteristics of this compound. [] The compound exhibits a sigmoidal sorption-desorption isotherm, indicating Type II isotherm behavior. [] This highlights the importance of controlling humidity during manufacturing and storage to ensure product stability.
Q8: What are the challenges associated with formulating this compound, and how are they addressed?
A8: As a BCS Class II drug, this compound presents challenges due to its low aqueous solubility, potentially limiting its dissolution rate and bioavailability. [, ] Several strategies have been explored to overcome these limitations, including:
- Solid Dispersions: Utilizing hydrophilic carriers like PVP K-30, aerosil, and various cellulose derivatives to improve solubility and dissolution. [, ]
- Micronization: Reducing particle size to enhance the surface area available for dissolution. []
- Controlled Release Systems: Developing formulations that provide sustained drug release over an extended period, improving patient compliance by reducing dosing frequency. [, , , , , , , ] These systems often utilize hydrophilic polymers like HPMC and Carbopol to modulate drug release. []
- Gastroretentive Systems: Designing formulations that remain in the stomach for an extended period, taking advantage of this compound's higher solubility in acidic environments. [, , ] Floating tablets, often incorporating gas-generating agents like sodium bicarbonate, are a common approach. [, ]
- Buccal Delivery Systems: Exploring alternative routes of administration like buccal films and patches to potentially bypass first-pass metabolism and improve bioavailability. [, ] Mucoadhesive polymers like Plantago ovata husk gel and chitosan are employed in these systems. [, ]
Q9: What is the rationale for developing controlled-release formulations of this compound?
A9: Controlled-release formulations aim to maintain therapeutic drug levels for an extended period, reducing dosing frequency and potentially improving patient compliance. [, , , ] This is particularly relevant for chronic conditions like hypertension where consistent blood pressure control is crucial. [, , , ]
Q10: What is the bioavailability of immediate-release this compound, and why is it relatively low?
A10: The oral bioavailability of immediate-release this compound is relatively low, ranging from 25% to 35%. [, , ] This is primarily attributed to extensive first-pass metabolism in the liver. [, , ]
Q11: Has research shown a link between dosing frequency and patient adherence to carvedilol therapy?
A12: Studies suggest that once-daily (QD) dosing of carvedilol is associated with better medication adherence compared to twice-daily (BID) dosing. [] This highlights the potential benefits of extended-release formulations in improving patient compliance and treatment outcomes.
Q12: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?
A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations. [, ] Other methods like UV spectrophotometry and high-performance thin-layer chromatography (HPTLC) have also been employed. [, ]
Q13: What are the critical considerations for validating analytical methods for this compound?
A14: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method. [] This is crucial for obtaining reliable and reproducible results in quality control and research settings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。